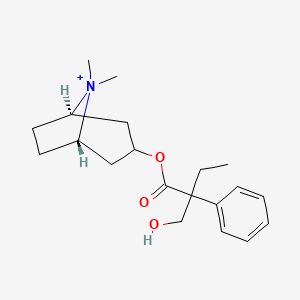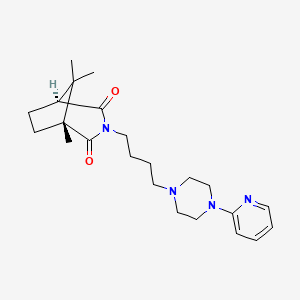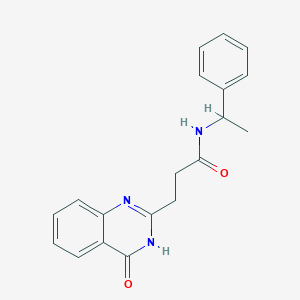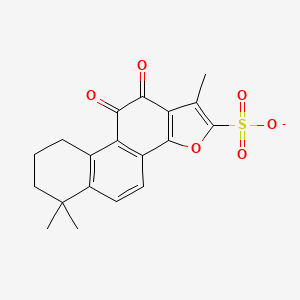
tanshinone IIA sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、抗炎症作用、抗酸化作用、心臓保護作用など、薬理作用について広く研究されています .
2. 製法
合成経路と反応条件: タンシンオンIIaスルホン酸の合成は、通常、タンシンオンIIaのスルホン化によって行われます。一般的な方法としては、タンシンオンIIaと三酸化硫黄を、クロロホルム、n-ブタノール、メタノール、水などの適切な溶媒の存在下で反応させる方法があります。 反応条件には、乳化を抑制し、サンプルの負荷容量を向上させるために、0.5%飽和酢酸アンモニウム水溶液を加えることがよくあります .
工業的生産方法: タンシンオンIIaスルホン酸の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。化合物の分離および精製には、高速逆流クロマトグラフィーが頻繁に使用されます。 この方法は、高純度と高収率を保証するため、大規模生産に適しています .
3. 化学反応の分析
反応の種類: タンシンオンIIaスルホン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物を修飾して薬理作用を強化するために重要です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、制御された条件下でタンシンオンIIaスルホン酸を酸化するために使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、化合物を還元するために使用されます。
置換: 置換反応には、ハロゲンや求核剤などの試薬が特定の条件下で使用され、新しい官能基が導入されます。
生成される主な生成物: これらの反応から生成される主な生成物には、薬理活性が強化または修飾されたタンシンオンIIaスルホン酸のさまざまな誘導体があります .
4. 科学研究への応用
タンシンオンIIaスルホン酸は、科学研究において幅広い用途があります。
化学:
- スルホン化反応とそのメカニズムを研究するためのモデル化合物として使用されます。
生物学:
- 生物学的経路と細胞機能の調節における役割が調査されています。
医学:
- 特に、抗心筋虚血作用と抗虚血作用のために、心臓血管疾患の治療に広く使用されています。 アンジオテンシンを阻害し、心筋リモデリングを抑制し、狭心症の臨床症状を改善します .
- 肺心病の補助療法として使用され、従来の西洋医学と組み合わせることで、より優れた治療効果を示します .
産業:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tanshinone IIA sulfonate typically involves the sulfonation of tanshinone IIA. One common method is the reaction of tanshinone IIA with sulfur trioxide in the presence of a suitable solvent, such as chloroform, n-butanol, methanol, and water. The reaction conditions often include the addition of 0.5% saturated ammonium acetate aqueous solution to suppress emulsification and enhance sample loading capacity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-speed counter-current chromatography is often employed for the separation and purification of the compound. This method ensures high purity and yield, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Tanshinone IIA sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .
科学的研究の応用
Tanshinone IIA sulfonate has a wide range of scientific research applications:
Chemistry:
- Used as a model compound for studying sulfonation reactions and their mechanisms.
Biology:
- Investigated for its role in modulating biological pathways and cellular functions.
Medicine:
- Widely used in the treatment of cardiovascular diseases, particularly for its anti-myocardial ischemia and hypoxia effects. It inhibits angiotensin, reduces myocardial remodeling, and improves clinical symptoms of angina pectoris .
- Employed as adjunctive therapy for pulmonary heart disease, showing better therapeutic efficacy when combined with conventional Western medicine .
Industry:
作用機序
タンシンオンIIaスルホン酸は、複数の分子標的と経路を通じて作用を発揮します。
心臓保護作用: アンジオテンシンを阻害し、心筋リモデリングを抑制し、狭心症の臨床症状を改善します.
抗炎症作用と抗酸化作用: TLR/NF-κBやMAPKs/NF-κBなどのシグナル伝達経路を調節することにより、炎症性サイトカインの産生を抑制し、抗酸化酵素活性を高めます.
6. 類似化合物の比較
タンシンオンIIaスルホン酸は、水溶性と強力な薬理作用のためにユニークです。類似の化合物には以下が含まれます。
タンシンオンI: サルビア・ミルチオリザのもう一つの主要な成分で、同様の薬理作用がありますが、水溶性は低いです。
クリプトタンシンオン: 抗炎症作用と抗がん作用が知られていますが、分子標的と経路が異なります.
類似化合物との比較
Tanshinone IIA sulfonate is unique due to its water solubility and potent pharmacological properties. Similar compounds include:
Tanshinone I: Another major component of Salvia miltiorrhiza with similar pharmacological activities but less water solubility.
Cryptotanshinone: Known for its anti-inflammatory and anticancer properties, but with different molecular targets and pathways.
特性
分子式 |
C19H17O6S- |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
1,6,6-trimethyl-10,11-dioxo-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-2-sulfonate |
InChI |
InChI=1S/C19H18O6S/c1-9-13-15(20)16(21)14-10-5-4-8-19(2,3)12(10)7-6-11(14)17(13)25-18(9)26(22,23)24/h6-7H,4-5,8H2,1-3H3,(H,22,23,24)/p-1 |
InChIキー |
UJCACMLMPLLRGW-UHFFFAOYSA-M |
正規SMILES |
CC1=C(OC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


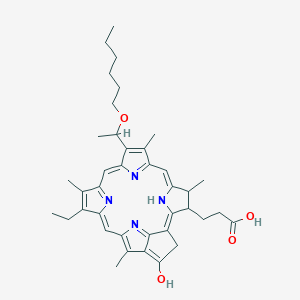
![3-(Naphthalen-1-Ylmethyl)-1-(Piperidin-4-Ylmethyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B10779204.png)
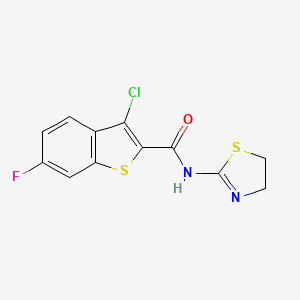
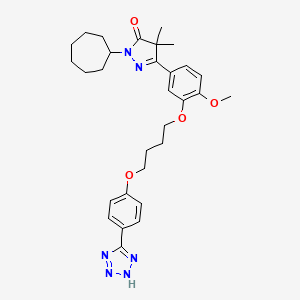
![3-[(21S,22S)-11-ethyl-16-[(1R)-1-hexoxyethyl]-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid](/img/structure/B10779237.png)
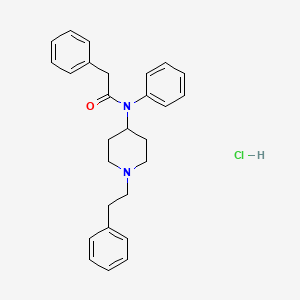
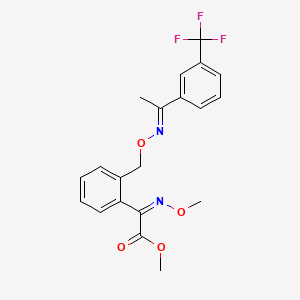
![1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10779257.png)
![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B10779258.png)
